6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one
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Overview
Description
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one, also known as BOBO-1, is a fluorescent dye that is widely used in scientific research applications. BOBO-1 is a member of the benzoxadiazole family of dyes, which are known for their high quantum yields and photostability.
Mechanism of Action
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has a high quantum yield, which means that it emits a large amount of light for each photon absorbed. This property makes 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one an excellent choice for fluorescence microscopy and imaging.
Biochemical and Physiological Effects:
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is a relatively non-toxic fluorescent dye that is widely used in live cell imaging studies. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has been shown to have minimal effects on cell viability, cell proliferation, and cell cycle progression. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one has also been shown to have minimal effects on DNA and RNA synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one in lab experiments include its high quantum yield, photostability, and non-toxicity. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also relatively easy to use and can be incorporated into many different experimental protocols. The limitations of using 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one include its relatively low brightness compared to other fluorescent dyes, its narrow excitation and emission spectra, and its sensitivity to pH.
Future Directions
There are several future directions for research involving 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. One area of research could be the development of new synthesis methods for 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one that yield higher purity products with higher yields. Another area of research could be the development of new fluorescent dyes that have higher brightness and broader excitation and emission spectra. Additionally, future research could focus on the development of new experimental protocols that incorporate 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one into novel applications.
Synthesis Methods
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one can be synthesized by reacting 2-amino-6-methylbenzoic acid with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then oxidized with potassium permanganate to yield 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one. This synthesis method yields a high purity product with a high yield.
Scientific Research Applications
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is widely used in scientific research applications due to its high quantum yield and photostability. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is commonly used as a fluorescent dye for nucleic acid staining, protein labeling, and live cell imaging. 6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one is also used in fluorescence resonance energy transfer (FRET) experiments to study protein-protein interactions and in single-molecule studies to investigate the dynamics of DNA and RNA.
properties
IUPAC Name |
6,6-dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRUUHVEBSIPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=[N+](ON=C2C(=O)C1)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.